

Application Notes: Caspase-1 Activity Assay Using Ac-YVAD-AMC

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Compound of Interest

Compound Name: Ac-YVAD-AMC

Cat. No.: B124896

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Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1] It functions by cleaving the precursors of pro-inflammatory cytokines, notably pro-interleukin-1 β (pro-IL-1 β) and pro-IL-18, into their active, mature forms.[1][2] Additionally, active Caspase-1 can trigger a form of inflammatory programmed cell death called pyroptosis by cleaving Gasdermin D.[1][2] The activation of Caspase-1 itself is tightly regulated and occurs within large multiprotein complexes called inflammasomes, which assemble in response to pathogenic and endogenous danger signals.[2][3][4]

Given its pivotal role in inflammation, Caspase-1 is a significant target for drug development in various inflammatory diseases. A common method to measure the enzymatic activity of Caspase-1 in a high-throughput format is through the use of a fluorogenic substrate, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (**Ac-YVAD-AMC**).

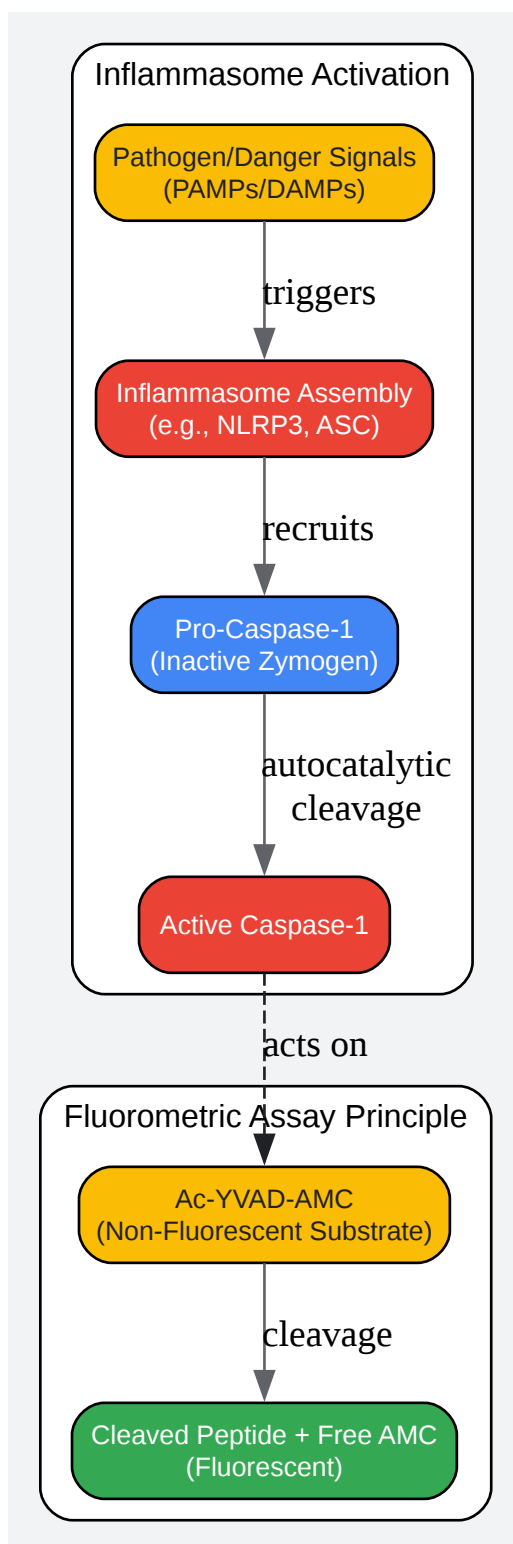
Principle of the Assay

The Caspase-1 activity assay leverages the specific peptide sequence YVAD, which is recognized and cleaved by active Caspase-1.[5] The **Ac-YVAD-AMC** substrate consists of this tetrapeptide sequence linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the substrate is non-fluorescent. Upon cleavage by Caspase-1,

free AMC is released. The liberated AMC molecule fluoresces brightly, which can be detected with a fluorescence plate reader using an excitation wavelength of approximately 341-360 nm and measuring the emission at around 440-460 nm.[6][7][8][9] The intensity of the fluorescence is directly proportional to the activity of Caspase-1 in the sample, allowing for quantitative measurement.

Caspase-1 Activation and Substrate Cleavage Pathway

The following diagram illustrates the signaling pathway leading to Caspase-1 activation and the subsequent cleavage of the **Ac-YVAD-AMC** substrate.



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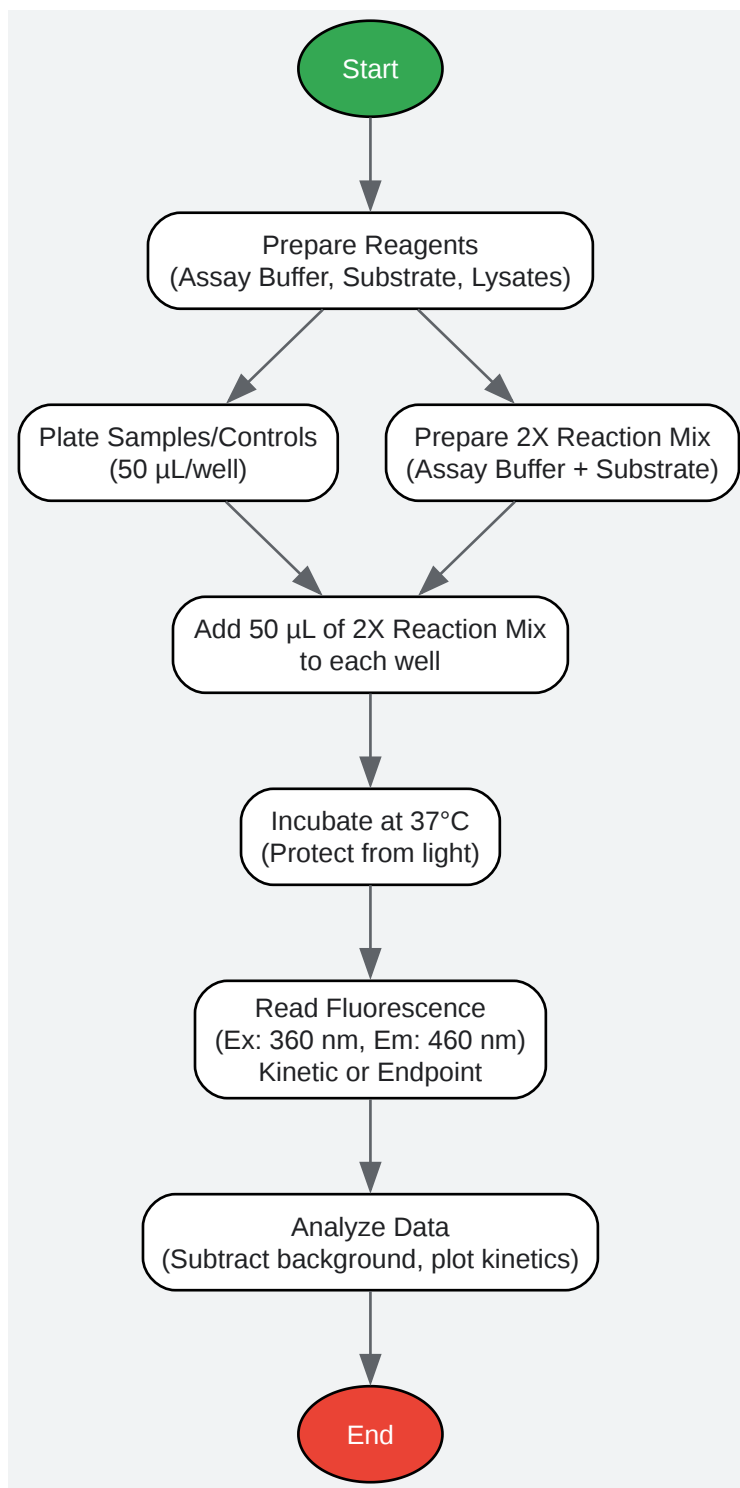
Caption: Caspase-1 activation via the inflammasome and subsequent substrate cleavage.

Protocols for Caspase-1 Activity Assay in 96-Well Plate Format

Materials and Reagents

- 96-Well Plate: Solid black, flat-bottom microplates are recommended to minimize background fluorescence and well-to-well crosstalk.
- Caspase-1 Substrate: **Ac-YVAD-AMC** (e.g., CPC Scientific, CASP-010A).[10] Prepare a 10 mM stock solution in DMSO. Store at -20°C.
- Assay Buffer: 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.4.
- Cell Lysis Buffer: 25-50 mM HEPES, 1 mM EDTA, 2 mM DTT, 0.1% CHAPS, pH 7.4.
- Samples: Purified active Caspase-1 or cell lysates containing Caspase-1.
- Inhibitors (Optional): A known Caspase-1 inhibitor like Ac-YVAD-cmk for control experiments. [1][11]
- Fluorescence Microplate Reader: Capable of excitation at ~350-380 nm and emission detection at ~440-460 nm.[7][12]
- Reagent Reservoirs and Multichannel Pipettes.

Experimental Workflow Diagram



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Caption: General experimental workflow for the 96-well plate Caspase-1 assay.

Detailed Protocol

This protocol is designed for a total reaction volume of 100 μL per well. Adjust volumes as needed.

1. Sample Preparation (Cell Lysates) a. Induce apoptosis or inflammasome activation in your cell culture model as required. b. Collect cells by centrifugation (e.g., 250 x g for 10 minutes). [13] c. Lyse the cell pellet with ice-cold Lysis Buffer (e.g., 25 μL per 1×10^6 cells). [13] d. Incubate on ice for 10-15 minutes. e. Centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet debris. [13] f. Transfer the supernatant (lysate) to a fresh, pre-chilled tube. Determine the protein concentration using a compatible method (e.g., BCA assay). [13]

2. Assay Setup a. On ice, design the plate layout, including wells for blanks, negative controls, positive controls, and experimental samples. b. Add 50 μL of your samples (e.g., cell lysate containing 50-200 μg of total protein) or purified enzyme to the appropriate wells of the 96-well plate. [12][13] c. For inhibitor controls, pre-incubate the sample with the inhibitor (e.g., Ac-YVAD-cmk) for 10-15 minutes before adding the substrate. d. For the blank (background) wells, add 50 μL of Lysis Buffer.

3. Reaction Initiation and Measurement a. Prepare a 2X Reaction Mix. For each 50 μL of mix, combine 49.5 μL of Assay Buffer with 0.5 μL of 10 mM **Ac-YVAD-AMC** stock solution (this results in a final concentration of 50 μM in the well). [12] b. Using a multichannel pipette, add 50 μL of the 2X Reaction Mix to every well to start the reaction. c. Immediately transfer the plate to the fluorescence reader. d. Incubate the plate at 37°C for 1-2 hours, protecting it from light. [12] [13] e. Measure fluorescence intensity. For kinetic assays, take readings every 5-10 minutes. For an endpoint assay, take a final reading after the incubation period.

- Excitation Wavelength: 360 nm [9][14]
- Emission Wavelength: 460 nm [9][12][14]

Data Analysis and Presentation

- Background Subtraction: For each time point, subtract the average fluorescence value of the blank wells from the values of all other wells.
- Activity Calculation: The rate of increase in fluorescence (Relative Fluorescence Units per minute, RFU/min) is proportional to the enzyme activity. For kinetic reads, determine the slope of the linear portion of the fluorescence vs. time curve.

- **Data Summarization:** For inhibitor screening, calculate the percentage of inhibition relative to an untreated control. The IC₅₀ value can be determined by plotting the percent inhibition against a range of inhibitor concentrations.

Table 1: Example Data for Caspase-1 Inhibition Assay

Inhibitor Conc. (μM)	Average Fluorescence (RFU at 60 min)	Background Corrected RFU	% Inhibition
0 (No Inhibitor)	8540	8415	0%
0.1	6210	6085	27.7%
1	3580	3455	58.9%
10	1450	1325	84.3%
100	980	855	89.8%
Blank	125	0	100%

Note: Data presented is for illustrative purposes only.

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